

3,5-Dichloro-2-methylbenzyl Bromide: Technical Guide & Application Profile

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>3,5-Dichloro-2-methylbenzyl bromide</i> |
| CAS No.: | <i>1804896-64-7</i> |
| Cat. No.: | <i>B1411428</i> |

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Executive Summary & Identifiers

3,5-Dichloro-2-methylbenzyl bromide is a specialized halogenated electrophile used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical intermediate for introducing the lipophilic and metabolically stable 3,5-dichloro-2-methylbenzyl moiety into bioactive scaffolds. This structural motif is increasingly prevalent in drug discovery programs targeting phosphodiesterases (PDE4) and metalloproteinases (ADAMTS).

Core Identifiers

| Identifier Type | Value |
|-------------------|---|
| CAS Number | 1804896-64-7 |
| Chemical Name | 1-(Bromomethyl)-3,5-dichloro-2-methylbenzene |
| Synonyms | -Bromo-3,5-dichloro-o-xylene; 3,5-Dichloro-2-methylbenzyl bromide |
| Molecular Formula | C H BrCl |
| Molecular Weight | 253.95 g/mol |
| SMILES | <chem>CC1=C(CBr)C=C(Cl)C=C1Cl</chem> |
| InChI Key | LJLBCAVZAJPFMH-UHFFFAOYSA-N (Predicted) |
| Appearance | White to off-white crystalline solid (low melting) or liquid (supercooled) |

Chemical Properties & Stability

Understanding the physicochemical profile is essential for optimizing reaction conditions and storage.

| Property | Data / Estimate | Context |
|---------------|-----------------------------------|--|
| Melting Point | 40–42 °C | Low-melting solid; often handled as a melt or solution. |
| Boiling Point | ~270 °C (Predicted) | High boiling point; purification via vacuum distillation is difficult. |
| Density | ~1.6 g/cm ³ | Significantly denser than water and common organic solvents. |
| Solubility | Soluble in DCM, THF, DMF, Toluene | Insoluble in water; hydrolyzes slowly in aqueous media. |
| Reactivity | High (Alkylating Agent) | Susceptible to nucleophilic attack; lachrymator. |

Stability Note: As a benzyl bromide derivative, this compound is sensitive to moisture and light. Hydrolysis yields the corresponding benzyl alcohol and HBr. It should be stored under inert gas (Argon/Nitrogen) at 2–8 °C.

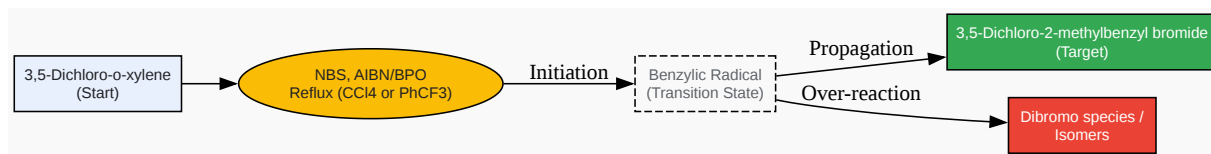
Synthesis Protocol: Radical Bromination

The primary route to **3,5-dichloro-2-methylbenzyl bromide** is the Wohl-Ziegler bromination of 3,5-dichloro-*o*-xylene (1,2-dimethyl-3,5-dichlorobenzene). This reaction requires precise control to favor mono-bromination at the sterically less hindered methyl group (Position 1) over the methyl group flanked by a chlorine atom (Position 2).

Mechanistic Pathway

The reaction proceeds via a free-radical chain mechanism. The succinimidyl radical abstracts a benzylic hydrogen, creating a benzylic radical that reacts with Br

(generated in situ).



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Figure 1: Radical bromination pathway. Selective mono-bromination is achieved by controlling stoichiometry and reaction time.

Experimental Procedure (Self-Validating System)

Goal: Synthesize 10g of **3,5-dichloro-2-methylbenzyl bromide**.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).
- Charging: Add 3,5-dichloro-o-xylene (1.0 eq) and N-bromosuccinimide (NBS) (0.95 eq) to the flask.
 - Critical Step: Use a slight deficit of NBS (0.95 eq) to minimize the formation of the difficult-to-separate dibromo byproduct. Unreacted starting material is easier to remove.
- Solvent: Add anhydrous Benzotrifluoride (PhCF₃) or CCl₄ (if permitted). PhCF₃ is a greener, higher-boiling alternative that accelerates the reaction.
- Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 eq).
- Reaction: Heat to reflux (approx. 80–100 °C) with vigorous stirring. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

- Validation: Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a new spot with a slightly lower R_f than the starting material.
- Workup: Cool the mixture to 0 °C to precipitate succinimide completely. Filter the solids. Concentrate the filtrate under reduced pressure.
- Purification: Recrystallize from cold hexane or purify via rapid silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Applications in Drug Discovery

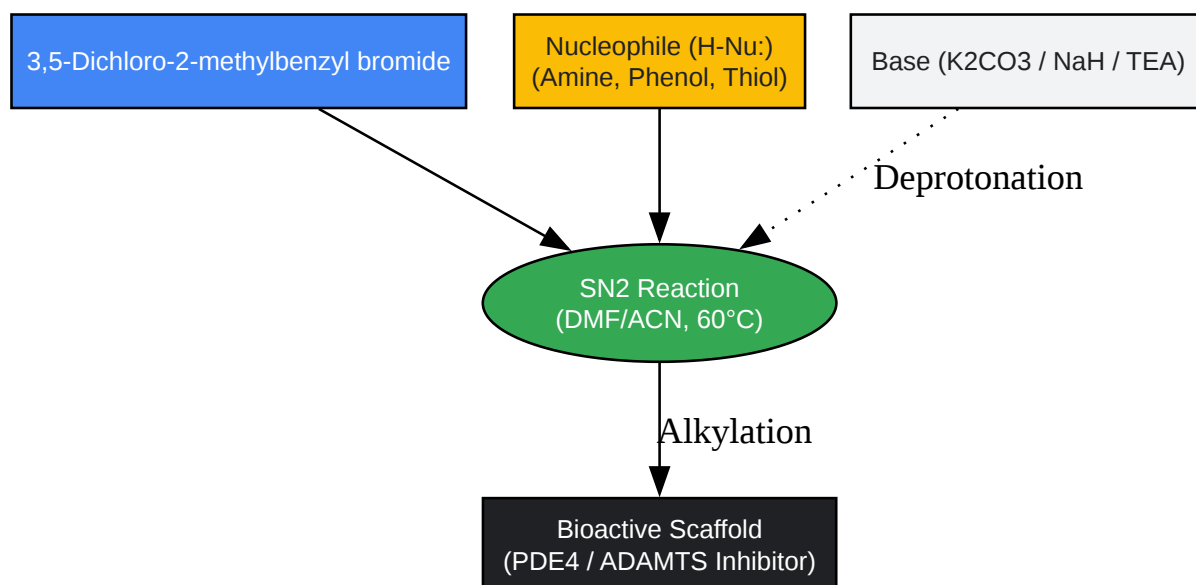
The 3,5-dichloro-2-methylbenzyl moiety is a privileged pharmacophore. The combination of the lipophilic methyl group and the electron-withdrawing chlorines creates a unique steric and electronic pocket-filling capability.

Key Therapeutic Areas[1][2][3]

- PDE4 Inhibitors: Used to synthesize analogs of Rolipram and other phosphodiesterase inhibitors for treating COPD and asthma. The benzyl group occupies the hydrophobic Q-pocket of the enzyme.
- ADAMTS Inhibitors: Used in the development of osteoarthritis treatments. The scaffold provides metabolic stability against P450 oxidation due to the blocked benzylic position and halogenation.
- Dopamine D1 Agonists: Incorporated into tetrahydroisoquinoline derivatives to modulate receptor selectivity.[1]

Application Workflow: Nucleophilic Substitution

The bromide is an excellent leaving group, allowing for facile S_N2 coupling with amines, phenols, and thiols.



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Figure 2: General workflow for incorporating the 3,5-dichloro-2-methylbenzyl moiety into drug candidates.

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

- Lachrymator Warning: Benzyl bromides are potent tear gas agents. Even small amounts of vapor can cause severe eye and respiratory irritation.
- Engineering Controls: Always handle inside a functioning fume hood.
- PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
- Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

- Cross, B. E., & Cohen, A. (1900s/Historical). Bromination of 3,5-dichloro-o-xylene. *Journal of the Chemical Society*.
- GlaxoSmithKline. (2017). Tetrahydroisoquinoline derivatives as D1 agonists. WO2017178377A1.

- Galapagos NV. (2016). Imidazolidine-2,4-dione derivatives as ADAMTS inhibitors. WO2016102347A1.

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Sources

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